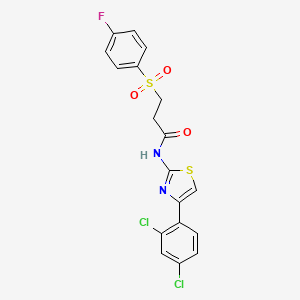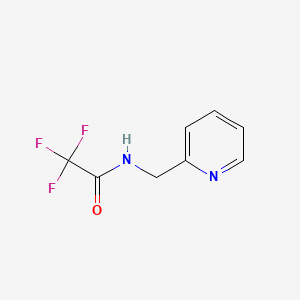![molecular formula C13H22ClN B2673668 Spiro[adamantane-2,2'-pyrrolidine];hydrochloride CAS No. 158833-10-4](/img/structure/B2673668.png)
Spiro[adamantane-2,2'-pyrrolidine];hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[adamantane-2,2’-pyrrolidine] hydrochloride is a complex molecule . It is a part of the spiro-pyrrolidine class of compounds . These compounds are assembled through multi-component reactions, which are highly effective but often suffer from long reaction times .
Synthesis Analysis
The synthesis of spiro-pyrrolidine compounds like Spiro[adamantane-2,2’-pyrrolidine] hydrochloride can be accelerated in microdroplets and thin films . The deposition method and mild heating are crucial factors for product formation .Molecular Structure Analysis
Spirocyclic compounds, like Spiro[adamantane-2,2’-pyrrolidine] hydrochloride, are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Chemical Reactions Analysis
The chemical reactions involved in the construction of spiro-pyrrolidine compounds involve multi-component reactions . These reactions assemble complex molecules in a highly effective way .Physical and Chemical Properties Analysis
Adamantane, a component of Spiro[adamantane-2,2’-pyrrolidine] hydrochloride, is a white solid with a camphor-like odor . It is the simplest diamondoid and the most stable isomer of C10H16 .科学的研究の応用
Protection Against Influenza
A study by Beare, Hall, and Tyrrell (1972) demonstrated the effectiveness of a new adamantane compound in protecting volunteers against challenge with A-Hong Kong-68 influenza virus. The drug-treated group showed fewer clinical symptoms, antibody rises, and virus excretions compared to the placebo-treated group, suggesting potential use in the prophylaxis and therapy of type-A influenza (Beare, Hall, & Tyrrell, 1972).
Metabolism and Excretion Study
He et al. (2009) investigated the absorption, metabolism, and excretion of Vildagliptin, a novel dipeptidyl peptidase 4 inhibitor developed for treating type 2 diabetes, which shares a similar adamantane structure. This study provided detailed insights into the pharmacokinetics of such compounds, highlighting their extensive metabolism and potential for minimal pharmacokinetic interactions (He et al., 2009).
Neurological Diseases and COVID-19
Rejdak and Grieb (2020) explored the repurposing of adamantanes for COVID-19, focusing on their protective effects in patients with neurological diseases such as multiple sclerosis, Parkinson's disease, and cognitive impairment. Their study suggested that treatments with adamantanes like amantadine or memantine could potentially protect against COVID-19 manifestations, warranting further research (Rejdak & Grieb, 2020).
Antidiabetic Effects
Ahrén et al. (2004) investigated the effects of dipeptidyl peptidase-4 inhibition on glycemia, insulin levels, and glucagon levels in type 2 diabetes, using compounds with adamantane structure. The study found that such inhibition could reduce glycemia and glucagon levels while sustaining insulin levels, offering insights into the therapeutic potential of adamantane-based compounds in diabetes management (Ahrén et al., 2004).
Therapeutic Brain Concentration Study
Kornhuber et al. (1995) focused on the therapeutic brain concentrations of amantadine, an NMDA receptor antagonist, underlining its clinical use for Parkinson's disease and drug-induced extrapyramidal symptoms. Their findings on the distribution and concentration of amantadine in the central nervous system provide valuable information for understanding its therapeutic effects and potential side effects (Kornhuber et al., 1995).
特性
IUPAC Name |
spiro[adamantane-2,2'-pyrrolidine];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-2-13(14-3-1)11-5-9-4-10(7-11)8-12(13)6-9;/h9-12,14H,1-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLIAHKBHSSGPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3CC4CC(C3)CC2C4)NC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-fluoro-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2673585.png)

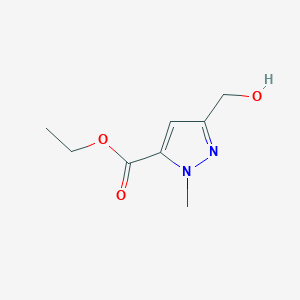
![N-(2-chlorophenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2673590.png)

![1-[(4-Methylphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2673597.png)
![2-[3-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2673599.png)
![1-Chloro-3-ethylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2673600.png)
![3-Methoxy-4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoic acid](/img/structure/B2673601.png)
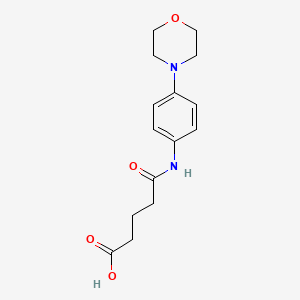
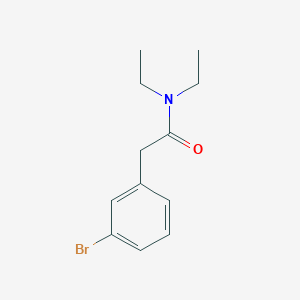
![Ethyl 2-(4-bromo-2-fluorophenyl)-7-ethylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2673604.png)
